molecular formula C7H8FN3S B2511037 2-(3-Fluorophenyl)-1-hydrazinecarbothioamide CAS No. 860610-53-3

2-(3-Fluorophenyl)-1-hydrazinecarbothioamide

Cat. No. B2511037
CAS RN: 860610-53-3
M. Wt: 185.22
InChI Key: LPGMSLYPRRFXDI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1-hydrazinecarbothioamide (2-FPH) is a synthetic compound with a wide range of applications in scientific research. It is a member of the hydrazinecarbothioamide family, which is known for its ability to act as a nucleophile and to form strong hydrogen bonds. 2-FPH has been used in a variety of fields, including chemistry, biochemistry, and biology. Its unique properties make it an ideal tool for studying a variety of biological processes.

properties

IUPAC Name

(3-fluoroanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGMSLYPRRFXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluorophenyl)amino]thiourea

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